molecular formula C15H13F2NO2 B8379875 Methyl 5-(4-(1,1-difluoroethyl)phenyl)nicotinate

Methyl 5-(4-(1,1-difluoroethyl)phenyl)nicotinate

Cat. No.: B8379875
M. Wt: 277.27 g/mol
InChI Key: AABCLHXVYADAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-(1,1-difluoroethyl)phenyl)nicotinate is a useful research compound. Its molecular formula is C15H13F2NO2 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 5-[4-(1,1-difluoroethyl)phenyl]pyridine-3-carboxylate

InChI

InChI=1S/C15H13F2NO2/c1-15(16,17)13-5-3-10(4-6-13)11-7-12(9-18-8-11)14(19)20-2/h3-9H,1-2H3

InChI Key

AABCLHXVYADAME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.98 g (13.3 mmol) of the compound from Example 48A in toluene (25.0 ml) was admixed under argon at RT with 3.62 g (16.7 mmol) of the compound from Example 33A in ethanol (8.4 ml) and 2.03 g (14.7 mmol) of potassium carbonate. After stirring for 10 min, 1.54 g (1.34 mmol) of tetrakis(triphenylphosphine)palladium and then 2.33 g (40.0 mmol) of potassium fluoride in water (5.8 ml) were added. The mixture was stirred under reflux for 8 h, and the reaction solution was cooled and diluted with ethyl acetate. The reaction solution was washed in water, and the organic phase was dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue was purified by means of column chromatography (silica gel, dichloromethane/methanol 100:1→80:1). Yield: 2.62 g (69% of theory, 4:1 mixture of methyl and ethyl ester)
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2.98 g
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compound
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3.62 g
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2.03 g
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8.4 mL
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25 mL
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0 (± 1) mol
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2.33 g
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5.8 mL
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1.54 g
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Synthesis routes and methods II

Procedure details

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